molecular formula C7H14N2O2S B13176510 2-Methanesulfonyl-2,6-diazaspiro[3.4]octane

2-Methanesulfonyl-2,6-diazaspiro[3.4]octane

Cat. No.: B13176510
M. Wt: 190.27 g/mol
InChI Key: OIVFEIDIEWVCJO-UHFFFAOYSA-N
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Description

2-Methanesulfonyl-2,6-diazaspiro[3.4]octane is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. The compound features a spirocyclic framework, which is known for imparting rigidity and stability to the molecule. This structural characteristic makes it a valuable building block in the synthesis of complex organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methanesulfonyl-2,6-diazaspiro[3.4]octane typically involves the reaction of 2,6-diazaspiro[3.4]octane with methanesulfonyl chloride. The reaction is carried out under basic conditions, often using a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically performed in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Methanesulfonyl-2,6-diazaspiro[3.4]octane can undergo various chemical reactions, including:

    Substitution Reactions: The methanesulfonyl group can be replaced by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various sulfonamide derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.

Scientific Research Applications

2-Methanesulfonyl-2,6-diazaspiro[3

Mechanism of Action

The mechanism of action of 2-Methanesulfonyl-2,6-diazaspiro[3.4]octane is not fully understood, but it is believed to involve interactions with specific molecular targets. In the context of its antimicrobial activity, the compound may interfere with bacterial enzyme systems, leading to the generation of reactive intermediates that are lethal to the bacteria .

Comparison with Similar Compounds

2-Methanesulfonyl-2,6-diazaspiro[3.4]octane can be compared with other spirocyclic compounds, such as:

The uniqueness of this compound lies in its specific functional group, which imparts distinct chemical reactivity and potential biological activity.

Properties

Molecular Formula

C7H14N2O2S

Molecular Weight

190.27 g/mol

IUPAC Name

2-methylsulfonyl-2,7-diazaspiro[3.4]octane

InChI

InChI=1S/C7H14N2O2S/c1-12(10,11)9-5-7(6-9)2-3-8-4-7/h8H,2-6H2,1H3

InChI Key

OIVFEIDIEWVCJO-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)N1CC2(C1)CCNC2

Origin of Product

United States

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